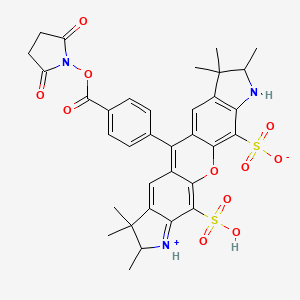![molecular formula C22H29N3O2 B13705340 3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a piperazinylmethyl group, and a propanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a propanamide derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Similar structure with a fluorine atom instead of a methoxy group.
4-(4-Methylpiperazin-1-yl)benzenamine: Lacks the propanamide backbone but shares the piperazinylmethyl group.
Uniqueness
3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H29N3O2 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C22H29N3O2/c1-24-13-15-25(16-14-24)17-19-3-8-20(9-4-19)23-22(26)12-7-18-5-10-21(27-2)11-6-18/h3-6,8-11H,7,12-17H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
CERVWRFSTWSGNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)
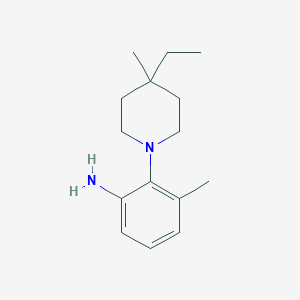
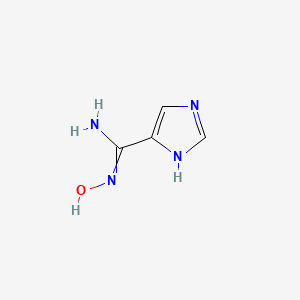

![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
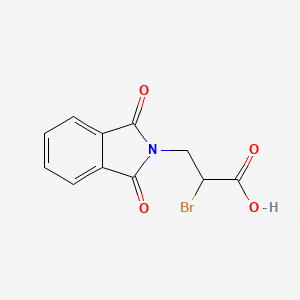
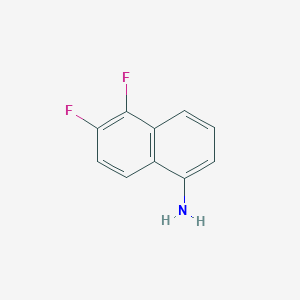

![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
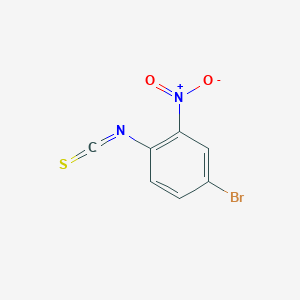


![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
